molecular formula C7H7N3O3 B12914936 7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione CAS No. 65183-61-1

7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione

Cat. No.: B12914936
CAS No.: 65183-61-1
M. Wt: 181.15 g/mol
InChI Key: GTMGELLVPUSBMG-UHFFFAOYSA-N
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Description

7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that features both isoxazole and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors. One possible route could involve the reaction of an ethyl-substituted isoxazole with a suitable pyrimidine precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: The compound might participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound might find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Compounds with similar isoxazole rings.

    Pyrimidine derivatives: Compounds with similar pyrimidine rings.

Uniqueness

7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione is unique due to its specific combination of isoxazole and pyrimidine rings, which might confer distinct biological or chemical properties compared to other similar compounds.

Properties

CAS No.

65183-61-1

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

7-ethyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C7H7N3O3/c1-2-10-5-4(3-13-9-5)6(11)8-7(10)12/h3H,2H2,1H3,(H,8,11,12)

InChI Key

GTMGELLVPUSBMG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NOC=C2C(=O)NC1=O

Origin of Product

United States

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